molecular formula C15H17NO2 B3065353 N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide CAS No. 38641-90-6

N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide

Cat. No. B3065353
CAS RN: 38641-90-6
M. Wt: 243.3 g/mol
InChI Key: ZYSGLIDSUFDSLC-UHFFFAOYSA-N
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Description

N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide (NE2NP) is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the naphthalene family of compounds, which are known for their stability and solubility in a variety of organic solvents. NE2NP has been studied for its ability to act as a building block in the synthesis of various compounds, as well as its potential to act as a catalyst in certain reactions. In addition, NE2NP has been studied for its potential mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Antimicrobial Applications

N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide derivatives have been synthesized and studied for their antimicrobial activities. Notably, compounds like 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide and 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide have shown significant antifungal and anti-gram-positive bacterial activities, proving their potential in combating various microbial pathogens (Evren et al., 2020).

Crystallographic Studies

The compound's crystallographic characteristics have been explored, revealing specific dihedral angles between the naphthalene ring systems and the amide groups. This structural understanding could be pivotal for further material and chemical applications (Cho et al., 2013).

Anti-inflammatory and Analgesic Properties

Research has also been conducted on (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, indicating their potential as non-ulcerogenic anti-inflammatory and analgesic agents. One of the compounds in this category has exhibited high analgesic and anti-inflammatory activity without causing gastric lesions, suggesting a promising avenue for safer pain management and anti-inflammatory drugs (Berk et al., 2009).

Antimicrobial and Cytotoxic Activities

Recent studies have developed novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, showcasing significant antimicrobial and cytotoxic activities. These compounds have demonstrated high antibacterial and anticandidal effects against various strains, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Dawbaa et al., 2021).

properties

IUPAC Name

N-ethyl-2-naphthalen-1-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-16-15(17)11(2)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSGLIDSUFDSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)OC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589897
Record name N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38641-90-6
Record name N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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